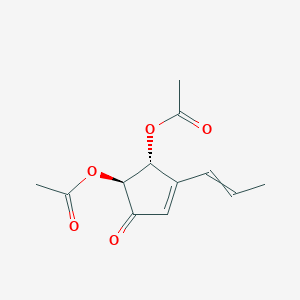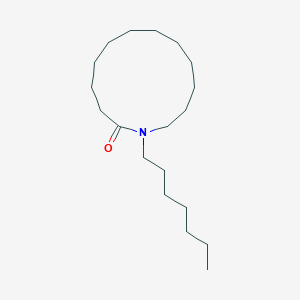![molecular formula C14H15NO3 B14612427 1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- CAS No. 57295-29-1](/img/structure/B14612427.png)
1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrroloindole core, which is a structural motif found in various natural products and synthetic drugs.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones in polyphosphoric acid esters, followed by hydrolysis, decarboxylation, and dehydrogenation . Another approach includes the use of multicomponent reactions (MCRs), which combine multiple starting materials in a single step to form the desired product . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It serves as a lead compound for developing new therapeutic agents targeting various diseases.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown potential as selective inhibitors of protein kinase Cβ, which plays a role in various cellular processes . Additionally, it may act as an agonist or antagonist for certain receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- can be compared with other similar compounds, such as:
1H,5H-Pyrrolo[2,3-f]indole: This compound has a similar core structure but differs in its substitution pattern and biological activities.
1H,7H-Pyrrolo[3,2-f]indole: Another related compound with distinct electrophilic substitution reactions and applications.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit different biological activities, such as antibacterial and antiviral properties.
The uniqueness of 1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
57295-29-1 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole-4-carbaldehyde |
InChI |
InChI=1S/C14H15NO3/c1-17-13-6-9-10(8-16)11-4-3-5-15(11)12(9)7-14(13)18-2/h6-8H,3-5H2,1-2H3 |
Clave InChI |
VBHJPEJLQVGYFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=C3N2CCC3)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)

![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)




![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
